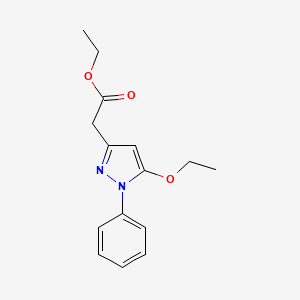![molecular formula C10H16 B14641338 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 52475-37-3](/img/structure/B14641338.png)
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is a derivative of pinene, a naturally occurring monoterpene found in the essential oils of many plants, particularly conifers. It is known for its distinctive structure, which includes a bicyclic ring system with three methyl groups attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geranyl acetate, which yields the desired bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the pyrolysis of pinene-rich turpentine oil. This process involves heating the turpentine oil to high temperatures in the presence of a catalyst, leading to the formation of the bicyclic compound.
化学反応の分析
Types of Reactions
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or alcohols.
Reduction: Reduction results in more saturated hydrocarbons.
Substitution: Substitution reactions produce halogenated derivatives of the compound.
科学的研究の応用
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
α-Pinene: A closely related compound with a similar bicyclic structure but different stereochemistry.
β-Pinene: Another isomer of pinene with a different arrangement of the bicyclic ring system.
Camphene: A bicyclic monoterpene with a structure similar to that of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene but with different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the resulting chemical properties. This uniqueness makes it valuable for various synthetic and industrial applications, as well as for research into its potential biological activities.
特性
CAS番号 |
52475-37-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
2,6,6-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-9-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
InChIキー |
MINVXHCVISTRSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C1CC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




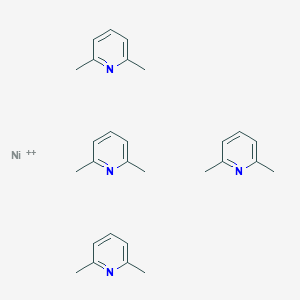

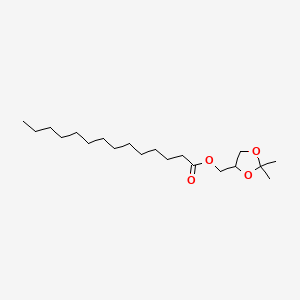
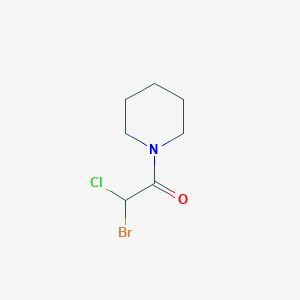

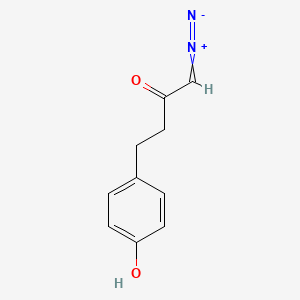
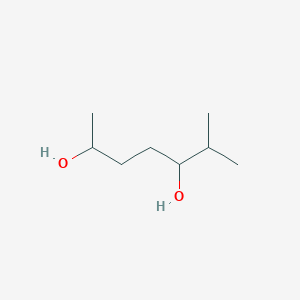
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
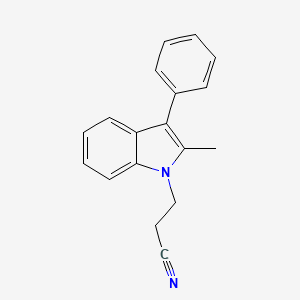
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
